2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound. It belongs to the class of indolizine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The amino, chloro, methyl, and methoxy groups can be introduced through various substitution reactions.
Coupling reactions: The final step often involves coupling the indolizine core with the benzoyl group under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Various substitution reactions can occur, especially involving the chloro and amino groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, amines, or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways: Involving signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Indolizine derivatives: Other compounds with similar core structures but different functional groups.
Benzoyl derivatives: Compounds with similar benzoyl moieties but different core structures.
Uniqueness
The uniqueness of 2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Biological Activity
2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, with a molecular formula of C24H20ClN3O3 and a molecular weight of 433.89 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C24H20ClN3O3
- Molecular Weight : 433.89 g/mol
- Purity : Typically around 95%.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including:
- Serotonin Receptors : Preliminary studies suggest that this compound may exhibit antagonistic properties at serotonin receptors, similar to other indolizine derivatives, which could influence mood and anxiety pathways.
- Calcium Channels : The compound may also act on voltage-sensitive calcium channels, potentially modulating calcium influx in cells, which is crucial for numerous physiological processes including muscle contraction and neurotransmitter release .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of indolizine derivatives. For instance:
- A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications in the indolizine structure can enhance selectivity and potency against tumor cells .
Antimicrobial Properties
Indolizine derivatives have shown promise in antimicrobial applications. Specific studies have reported:
- In vitro studies indicating that these compounds can inhibit the growth of certain bacterial strains, suggesting potential as broad-spectrum antimicrobial agents.
Study 1: Anticancer Efficacy
A comparative study evaluated the efficacy of several indolizine derivatives against melanoma cells. The results indicated that compounds with structural similarities to this compound exhibited selective cytotoxicity towards melanoma cells while sparing normal cells. The mechanism involved cell cycle arrest at the S phase and induction of apoptosis .
Study 2: Serotonin Receptor Antagonism
In another study, a related compound was shown to inhibit serotonin-induced responses in rat models, demonstrating its potential role as a therapeutic agent for mood disorders. The IC50 values for receptor binding were comparable to established serotonin antagonists .
Data Tables
Biological Activity | Effect | IC50/Minimum Effective Dose |
---|---|---|
Anticancer (Melanoma) | Cytotoxicity | 4.9-fold selective over normal cells |
Serotonin Receptor | Antagonism | IC50 = 165 nM |
Calcium Channel Inhibition | Modulation | IC50 = 15 nM |
Properties
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-17(25)9-6-10-18(14)27-24(30)20-19-11-3-4-12-28(19)22(21(20)26)23(29)15-7-5-8-16(13-15)31-2/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSJTUYDJTNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.